molecular formula C10H16N2O2 B1394229 (3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 26626-89-1

(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B1394229
CAS No.: 26626-89-1
M. Wt: 196.25 g/mol
InChI Key: XHSJAENZJRHKAH-UHFFFAOYSA-N
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Description

“(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a chemical compound with the CAS Number: 26626-89-1 . It has a molecular weight of 196.25 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O2/c1-2-4-7-10(14)12-6-3-5-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m0/s1 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound “this compound” is a solid .

Scientific Research Applications

Bioactive Compound Identification

  • Cyclic Dipeptide Isolation

    (3S,8aS)-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione was identified as a newly isolated cyclic dipeptide from Burkholderia thailandensis MSMB43, demonstrating the potential for discovering novel compounds from bacteria (Liu, Wang, & Cheng, 2012).

  • Bioactive Metabolite Production

    A study by Solecka et al. (2018) reported the isolation of a new metabolite, named JS-3, which is a variant of the compound, from Streptomyces sp. 8812, indicating its significance in the production of bioactive metabolites by bacteria (Solecka et al., 2018).

  • Algicidal Activity

    Research by Li, Geng, and Yang (2014) identified algicidal compounds produced by Bacillus sp. Lzh-5, including hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its 3-isopropyl variant, effective against Microcystis aeruginosa (Li, Geng, & Yang, 2014).

Synthetic Methodologies and Structural Studies

  • Synthesis of Diastereomers

    Herold et al. (2007) described the synthesis of new diastereomers of (4S,8aS)- and (4R,8aS)-4-phenyl-perhydropyrrole[1,2-a]pyrazine-1,3-diones, showcasing the diverse synthetic possibilities of related compounds (Herold et al., 2007).

  • Enantiomerically Pure Piperazines Synthesis

    Vagala and Periasamy (2017) focused on synthesizing enantiomerically pure variants, demonstrating the complexity and importance of stereochemistry in these compounds (Vagala & Periasamy, 2017).

Bioactivity and Therapeutic Applications

  • Anti-Cancer Properties

    Rajivgandhi et al. (2020) identified an anti-cancer compound from marine Streptomyces akiyoshiensis GRG 6 effective against MCF-7 breast cancer cells, highlighting the potential therapeutic applications (Rajivgandhi et al., 2020).

  • Aldose Reductase Inhibition

    Negoro et al. (1998) synthesized a series of tetrahydropyrrolo[1,2-a]pyrazine derivatives as potent aldose reductase inhibitors, indicating its potential in treating conditions like diabetic complications (Negoro et al., 1998).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Biochemical Analysis

Biochemical Properties

(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with chitinase enzymes, which are involved in the breakdown of chitin, a key component in the cell walls of fungi . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a cascade of biochemical effects, influencing various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in stress responses and metabolic regulation . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of long-term studies. Additionally, the long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cellular health and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity . At higher doses, toxic or adverse effects can occur, including disruptions in normal cellular functions and potential toxicity to vital organs . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function . For instance, it can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can influence the overall metabolic flux within cells, impacting various physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can significantly influence its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects . This targeting is often mediated by specific signals or post-translational modifications that guide the compound to its site of action. The precise localization within the cell can determine the compound’s impact on cellular processes and overall cellular health.

Properties

IUPAC Name

3-propyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-4-7-10(14)12-6-3-5-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSJAENZJRHKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2CCCC2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26626-89-1
Record name (3S,8aS)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 3
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 4
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 5
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 6
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

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